3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of bromine, chlorine, and cyclopropyl groups attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
Chemistry: 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .
Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications, including cancer treatment and anti-inflammatory therapies. Its ability to modulate specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Comparison: Compared to its similar compounds, 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine stands out due to the presence of the cyclopropyl group, which imparts unique chemical and biological properties. The cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C9H7BrClN3 |
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Molecular Weight |
272.53 g/mol |
IUPAC Name |
3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)3-7(5-1-2-5)13-9(6)14/h3-5H,1-2H2 |
InChI Key |
XEZRIERNFQQMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)Cl)Br |
Origin of Product |
United States |
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